

An In-depth Technical Guide to Sulfo-Cyanine5-Azide (CY5-N3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY5-N3

Cat. No.: B560655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cyanine5-Azide (**CY5-N3**), a key reagent in bioconjugation and fluorescence-based detection. The information is intended to support research and development activities in molecular biology, drug discovery, and diagnostics.

Core Chemical Properties and Structure

Sulfo-Cyanine5-Azide is a water-soluble, far-red fluorescent dye functionalized with an azide group. This moiety allows for its covalent attachment to alkyne- or cyclooctyne-modified biomolecules via "click chemistry". The presence of sulfonate groups enhances its water solubility, making it ideal for labeling proteins, nucleic acids, and other biological molecules in aqueous environments with minimal use of organic co-solvents.^{[1][2][3]}

Chemical Structure

The chemical structure of the potassium salt of Sulfo-Cyanine5-Azide is depicted below.

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: 2D structure of Sulfo-Cyanine5-Azide.

Quantitative Physicochemical & Spectral Properties

The key properties of Sulfo-Cyanine5-Azide are summarized in the table below. These values are critical for experimental design, including calculating dye concentrations and setting up fluorescence imaging systems.

Property	Value	Reference(s)
Molecular Formula	C ₃₅ H ₄₃ N ₆ KO ₇ S ₂ (Potassium Salt)	[1][4]
C ₃₅ H ₄₃ N ₆ NaO ₇ S ₂ (Sodium Salt)	[2]	
Molecular Weight	762.98 g/mol (Potassium Salt)	[1][4]
746.87 g/mol (Sodium Salt)	[2]	
Appearance	Dark blue solid/crystals	[2][4]
Solubility	High solubility in water, DMSO, DMF	[1][5]
Excitation Maximum (λ _{ex})	~646 nm	[1][4]
Emission Maximum (λ _{em})	~662 nm	[1][4]
Molar Extinction Coeff. (ε)	271,000 M ⁻¹ cm ⁻¹ at 646 nm	[1][4]
Fluorescence Quantum Yield (Φ)	0.28	[1][4][6]
Purity	≥95% (typically by HPLC)	[4][5]

Experimental Protocols: Labeling via Click Chemistry

CY5-N3 is primarily utilized in two types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient and involves the use of a copper(I) catalyst to ligate the CY5-azide to a terminal alkyne-modified molecule.

Materials:

- **CY5-N3** (Sulfo-Cyanine5-Azide)
- Alkyne-modified biomolecule (e.g., protein, DNA)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Copper(II) Sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (optional but recommended): THPTA or BTAA stock solution (e.g., 50 mM in water)
- Anhydrous DMSO or DMF for preparing **CY5-N3** stock solution
- Purification system (e.g., size-exclusion chromatography, dialysis, or ultrafiltration)

Protocol for Labeling a Protein:

- Preparation of Reagents:
 - Prepare a 1-10 mM stock solution of **CY5-N3** in anhydrous DMSO. Store at -20°C , protected from light.
 - Dissolve the alkyne-modified protein in PBS buffer at a concentration of 1-10 mg/mL.
 - Freshly prepare the Sodium Ascorbate solution.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein solution.
 - Add the **CY5-N3** stock solution to achieve a final concentration that is typically 2-10 fold molar excess over the protein.
 - Optional: Add the copper-chelating ligand to a final concentration of 1.25 mM.
 - Add the CuSO_4 stock solution to a final concentration of 0.25 mM.

- Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
- Incubation:
 - Mix the components gently by pipetting.
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification:
 - Remove the unreacted **CY5-N3** and other reaction components by purifying the labeled protein. Suitable methods include size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis against PBS, or centrifugal ultrafiltration.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for CY5).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant, making it highly suitable for applications in living cells or where copper toxicity is a concern. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.

Materials:

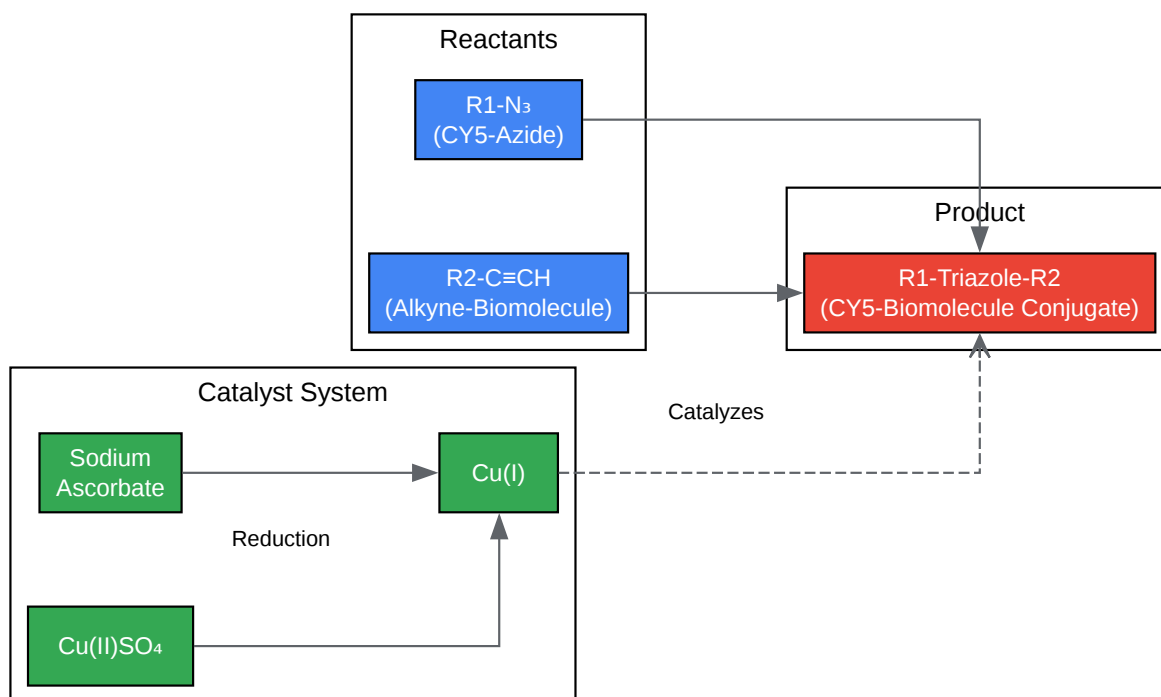
- **CY5-N3** (Sulfo-Cyanine5-Azide)
- Cyclooctyne-modified biomolecule (e.g., DBCO-protein)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF for preparing **CY5-N3** stock solution
- Purification system (as in CuAAC)

Protocol for Labeling a DBCO-modified Antibody:

- Preparation of Reagents:
 - Prepare a 1-10 mM stock solution of **CY5-N3** in anhydrous DMSO.
 - Prepare a solution of the DBCO-modified antibody in PBS at a suitable concentration (e.g., 1 mg/mL).
- Reaction Setup:
 - Combine the DBCO-modified antibody and **CY5-N3** in a microcentrifuge tube. A 3-5 fold molar excess of the CY5-azide is typically recommended.
 - The reaction proceeds by simply mixing the components. No catalyst is required.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time may need optimization depending on the specific reactants. Protect the reaction from light.
- Purification:
 - Purify the labeled antibody from unreacted dye using an appropriate method as described in the CuAAC protocol.
- Characterization:
 - Characterize the final conjugate to determine the concentration and degree of labeling.

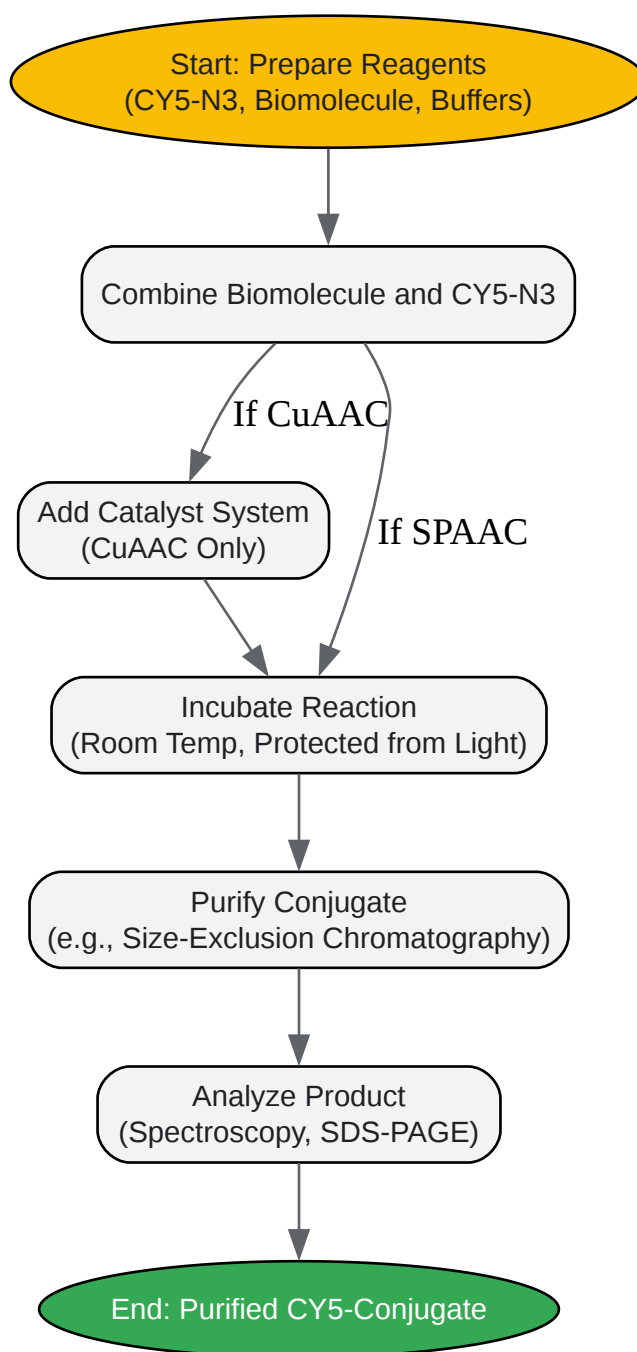
Reaction Pathways and Workflows

The following diagrams illustrate the reaction mechanism for CuAAC and provide a generalized experimental workflow for bioconjugation using **CY5-N3**.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for biomolecule labeling with **CY5-N3**.

Storage and Handling

- Storage: **CY5-N3** azide is typically stored at -20°C in the dark and desiccated.^[1] Stock solutions in anhydrous DMSO can also be stored at -20°C for several weeks, though fresh

preparation is recommended for best results.

- Handling: The compound is light-sensitive; exposure to light should be minimized during handling and experiments to prevent photobleaching. Standard laboratory personal protective equipment should be worn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. ibiantech.com [ibiantech.com]
- 3. probes.bocsci.com [probes.bocsci.com]
- 4. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 5. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 6. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfo-Cyanine5-Azide (CY5-N3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560655#cy5-n3-azide-chemical-properties-and-structure\]](https://www.benchchem.com/product/b560655#cy5-n3-azide-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com